Lorlatinib is a macrocyclic molecule classified as a third-generation anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1, receptor tyrosine kinase (ROS1) inhibitor. [, , , , , ] It plays a crucial role in cancer research, particularly in the development of targeted therapies for ALK- and ROS1-positive non-small cell lung cancer (NSCLC). [, , , , , , , , , , ] Lorlatinib's potent and selective inhibition of ALK and ROS1 makes it a valuable tool for investigating the biological roles of these kinases in both normal and disease states. [, , , , , , ]
Lorlatinib was developed by Pfizer and received approval from the U.S. Food and Drug Administration in 2018 for the treatment of patients with ALK-positive metastatic NSCLC who have progressed on prior therapies. It is classified as a small molecule targeted therapy, specifically a kinase inhibitor . The chemical structure of lorlatinib is characterized by its complex macrocyclic framework, which contributes to its potency and specificity for ALK and ROS1 .
The synthesis of lorlatinib involves several key steps, including macrocyclic amidation and deprotection processes. A notable method for synthesizing lorlatinib involves the use of a one-step direct methylation process using carbon-11 labeled methyl iodide in a high-performance liquid chromatography loop, which enhances yield and simplifies automation .
The general synthetic route includes:
Lorlatinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 398.45 g/mol. The structural representation includes:
The crystal form of lorlatinib has been characterized using techniques such as powder X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy, revealing insights into its crystallinity and stability .
Lorlatinib undergoes various chemical reactions during its synthesis, including:
The efficiency of these reactions is critical for optimizing yield and purity in the final product .
Lorlatinib exerts its therapeutic effects by selectively inhibiting ALK and ROS1 tyrosine kinases, which play pivotal roles in cell signaling pathways associated with cancer cell proliferation and survival. By binding to the ATP-binding site of these kinases, lorlatinib prevents phosphorylation events that would otherwise activate downstream signaling pathways leading to tumor growth.
Studies have shown that lorlatinib effectively penetrates the blood-brain barrier, making it particularly useful for treating brain metastases associated with NSCLC . Its mechanism also involves modulation of various signaling pathways, which can lead to apoptosis in cancer cells.
Lorlatinib exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry and thermal gravimetric analysis are often employed to assess these properties .
In preclinical studies, lorlatinib has also been investigated for its pharmacokinetics and metabolic pathways, contributing to a better understanding of how it can be effectively utilized in clinical settings . This research underpins its role not only as a treatment option but also as a subject of interest in drug development studies focused on overcoming resistance mechanisms in cancer therapy.
Lorlatinib's macrocyclic structure represents a deliberate optimization strategy to overcome key limitations of earlier acyclic ALK/ROS1 inhibitors. The macrocyclic ring conformationally constrains the molecule, reducing the entropic penalty upon binding to the kinase domain. This design enhances binding energy and enables potent inhibition of resistance mutations, including the "gatekeeper" mutation L1196M and solvent-front mutation G1202R, which commonly arise after treatment with first- and second-generation inhibitors [4] [7]. Biochemical assays demonstrate lorlatinib exhibits 40–825-fold greater potency against these mutations compared to crizotinib, attributable to optimized interactions with conserved hinge residues Glu1197 and Met1199 [7] [8].
The macrocycle also minimizes steric clashes with mutant kinases. For compound mutations (e.g., I1171N/F1174I), which confer high-level resistance to earlier TKIs, molecular dynamics simulations reveal that lorlatinib's rigid structure maintains stable hydrogen bonding networks despite allosteric perturbations caused by double mutations [2] [4]. In vitro studies of lorlatinib analogs show that ring size modifications directly impact mutation-specific efficacy: contraction improves G1202R inhibition but reduces I1171N/S/T activity, while expansion exhibits the opposite effect [4].
Table 1: Impact of Macrocyclic Modifications on Resistance Mutation Inhibition
Structural Modification | G1202R IC₅₀ Shift | I1171N/S/T IC₅₀ Shift | Primary Binding Interactions |
---|---|---|---|
Ring contraction (original lorlatinib) | 3.2 nM (baseline) | 5.7 nM (baseline) | H-bonds: Glu1197, Met1199; Hydrophobic: Leu1122, Val1130 |
Ring expansion | 28.7 nM (9-fold ↑) | 2.1 nM (2.7-fold ↓) | Enhanced van der Waals with Ile1171 |
C-2 fluorination | 1.8 nM (1.8-fold ↓) | 4.9 nM (1.2-fold ↓) | Halogen bond with Arg1209 |
Lorlatinib achieves exceptional CNS penetration (brain-to-plasma ratio = 0.7) through strategic molecular engineering that optimizes physicochemical properties [3] [9]. Key features include:
Metabolomic analyses identify nine BBB permeability biomarkers (e.g., arachidonic acid, sphingosine-1-phosphate) correlating with lorlatinib brain concentrations. Neural network models using these biomarkers predict CNS distribution with >85% accuracy [9].
Lorlatinib functions as an ATP-competitive inhibitor with sub-nanomolar affinity for ALK (IC₅₀ = 0.07 nM) and ROS1 (IC₅₀ = 0.25 nM) [6] [10]. Its aminopyridine core forms dual hydrogen bonds with hinge residues Glu1197 and Met1199, while the fluorinated phenyl group occupies a hydrophobic pocket adjacent to the ATP site [2]. Selectivity profiling across 206 kinases reveals inhibition of only 10 off-target kinases at >100-fold reduced potency compared to ALK, confirming high specificity [8].
Molecular dynamics simulations demonstrate that lorlatinib adapts to mutation-induced kinase domain perturbations. For example, in the I1171N/F1174I double mutant, lorlatinib maintains residence time (>500 ms) by forming compensatory π-π stacking with Phe1174 and water-mediated hydrogen bonds with Asn1171 [2] [10]. In contrast, acyclic inhibitors like crizotinib exhibit >90% reduced binding affinity due to disrupted hinge interactions. In silico docking of lorlatinib against 53 deleterious ALK mutations predicts strong binding affinities (ΔG = -9.4 to -10.8 kcal/mol), validating broad-spectrum efficacy [10].
Table 2: Kinase Inhibition Profile of Lorlatinib vs. Select Inhibitors
Kinase Target | Lorlatinib IC₅₀ (nM) | Crizotinib IC₅₀ (nM) | Brigatinib IC₅₀ (nM) | Primary Resistance Mutations Overcome |
---|---|---|---|---|
ALK (WT) | 0.07 | 22 | 0.6 | None |
ALK (G1202R) | 0.9 | >1000 | 42 | G1202R, L1196M |
ALK (I1171N) | 1.2 | >1000 | 15 | I1171N/S/T, F1174L |
ROS1 | 0.25 | 6.2 | 1.1 | G2032R, D2033N |
Off-target kinases (e.g., PYK2) | 46 (PYK2) | >500 | >500 | Co-targeting may enhance antitumor effects [1] |
Macrocyclic inhibitors exhibit distinct pharmacological advantages over acyclic counterparts:
Structural comparisons reveal acyclic inhibitors (e.g., crizotinib, ceritinib) adopt extended conformations vulnerable to steric hindrance from resistance mutations like G1202R. In contrast, lorlatinib’s compact macrocycle accesses deeper hydrophobic regions without conformational penalty [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7